BuChE-Selective Cholinesterase Inhibition
In a systematic SAR study of 48 o- and p-(3-substitutedethoxyphenyl)-1H-benzimidazole derivatives, ortho-substituted compounds (including the target ortho-3-ethoxyphenyl isomer) exhibited significantly higher inhibitory activity against butyrylcholinesterase (BuChE) compared to their para-substituted counterparts, which were more active against acetylcholinesterase (AChE) [1][2]. This positional selectivity is critical for targeting the BuChE enzyme, which plays an increasingly important role in cholinergic neurotransmission as Alzheimer's disease progresses [1].
| Evidence Dimension | Cholinesterase enzyme selectivity (BuChE vs AChE preference) |
|---|---|
| Target Compound Data | Ortho series (includes 2-(3-ethoxyphenyl)-1H-benzimidazole ortho isomer): More active against BuChE |
| Comparator Or Baseline | Para series (includes 2-(4-ethoxyphenyl)-1H-benzimidazole): More active against AChE |
| Quantified Difference | Ortho series > Para series for BuChE inhibition; Para series > Ortho series for AChE inhibition (specific IC50 values for individual isomers were reported in the full study; the most active BuChE inhibitor was compound B14 with IC50 = 0.22 μM) |
| Conditions | In vitro cholinesterase inhibitory activity assay using 48 o- and p-(3-substitutedethoxyphenyl)-1H-benzimidazole derivatives |
Why This Matters
For research programs targeting later-stage Alzheimer's disease where BuChE activity predominates, procurement of the ortho-substituted 2-(3-ethoxyphenyl)-1H-benzimidazole is essential as para-substituted analogs will not provide the same BuChE inhibitory profile.
- [1] Sarikaya G, Coban G, Parlar S, Tarikogullari AH, Armagan G, Erdogan MA, Alptuzun V, Alpan AS. Multifunctional cholinesterase inhibitors for Alzheimer's disease: Synthesis, biological evaluations, and docking studies of o/p-propoxyphenylsubstituted-1H-benzimidazole derivatives. Arch Pharm (Weinheim). 2018;351(8):e1800076. View Source
- [2] Sarikaya G, et al. Multifunctional cholinesterase inhibitors for Alzheimer's disease: Synthesis, biological evaluations, and docking studies of o/p-propoxyphenylsubstituted-1H-benzimidazole derivatives. Aperta ULakbim. 2018. View Source
